Dbco-peg4-dbco
Overview
Description
DBCO-PEG4-DBCO is a homobifunctional PEG linker containing two DBCO groups and a hydrophilic PEG spacer arm . DBCO will react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability .
Synthesis Analysis
DBCO-PEG4-DBCO is used in the synthesis of antibody-drug conjugates (ADCs) . It is synthesized and cross-linked via 4-arm PEG azide . The effects of the ratio of HA-PEG4-DBCO to 4-arm PEG azide on the gelation time, microstructure, surface morphology, equilibrium swelling, and compressive modulus were examined .
Molecular Structure Analysis
The molecular weight of DBCO-PEG4-DBCO is 810.95 . It has a chemical formula of C48H50N4O8 .
Chemical Reactions Analysis
DBCO-PEG4-DBCO is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The Maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety .
Physical And Chemical Properties Analysis
DBCO-PEG4-DBCO is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Scientific Research Applications
Application
Dbco-peg4-dbco is used as an amine-reactive hetero-bifunctional crosslinker in protein labeling and crosslinking . It contains a dibenzylcyclooctyne (DBCO) group for copper-free click-chemistry applications .
Method
The crosslinker can be used to label a variety of amine-containing molecules such as proteins, biomolecules, or small molecules . Once a protein or (bio)molecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cyclo-addition reaction to form a stable triazole linkage with an azide-labeled coupling partner .
Results
The use of Dbco-peg4-dbco allows for the labeling of proteins and other biomolecules without the introduction of any additional reagents such as a copper catalyst . This prevents copper-induced damage to cells or proteins .
2. Antibody Coupling on Vesicle Surfaces
Application
Dbco-peg4-dbco is used for the site-specific coupling of antibodies to the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation .
Method
The primary amino groups present on the liposome surface are functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction . Antibodies are site-specifically functionalized with azide moieties along the Fc region to avoid interference with the antigen binding sites .
Results
This method provides a facile and robust functionalization strategy, which can be applied to a wide range of self-assembled systems and desired targeting antibodies while maintaining physiological conditions throughout the procedure .
3. Drug Release
Application
Dbco-peg4-dbco is used in the field of drug release . It can be used to modify drugs or drug carriers to improve their solubility, stability, and release characteristics .
Method
Dbco-peg4-dbco can be conjugated to drugs or drug carriers through amine-reactive chemistry . The resulting conjugates can then be further modified or used in drug delivery systems .
Results
The use of Dbco-peg4-dbco in drug release can improve the solubility and stability of drugs, and can also control the release rate of drugs .
4. Nanotechnology
Application
Dbco-peg4-dbco is used in nanotechnology for the functionalization of nanoparticles .
Method
Dbco-peg4-dbco can be conjugated to the surface of nanoparticles through amine-reactive chemistry . The resulting nanoparticles can then be used in various applications, such as drug delivery, imaging, and sensing .
Results
The use of Dbco-peg4-dbco in nanotechnology can improve the functionality of nanoparticles and enable their use in a wide range of applications .
5. DNA Crosslinking
Application
Dbco-peg4-dbco is used for DNA crosslinking . It can be used to introduce a biotin group or a fluorescent group for subsequent purification tasks or microscopic imaging .
Method
Dbco-peg4-dbco can be used to crosslink the DNA to azide-functionalized biomolecules .
Results
The use of Dbco-peg4-dbco in DNA crosslinking allows for the specific labeling and detection of DNA .
6. Ligand and Polypeptide Synthesis Support
Application
Dbco-peg4-dbco is used in the study of ligand and polypeptide synthesis support . It can be used to modify ligands and polypeptides to improve their properties .
Method
Dbco-peg4-dbco can be conjugated to ligands and polypeptides through amine-reactive chemistry . The resulting conjugates can then be used in various applications
Safety And Hazards
Future Directions
DBCO-PEG4-DBCO is a promising tool in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) . Its ability to form stable triazole linkages without a copper catalyst makes it a valuable tool in click chemistry . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability, which could have potential applications in drug delivery .
properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMQCKYINAWGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dbco-peg4-dbco |
Citations
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